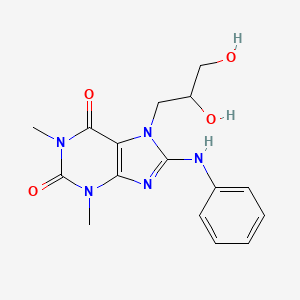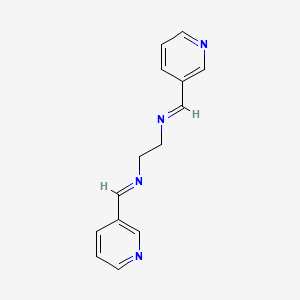
1,2-Ethanediamine, N,N'-bis(3-pyridinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- is an organic compound with the molecular formula C14H16N4 It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 3-pyridinylmethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- typically involves the reaction of ethylenediamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the pyridinylmethylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence various biochemical pathways and molecular targets, making it a valuable compound in both biological and chemical research.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-:
Ethylenediamine: The parent compound, which lacks the pyridinylmethylene groups and has different reactivity and applications.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Another derivative with phenylmethyl groups instead of pyridinylmethylene groups.
Uniqueness
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. Its pyridinylmethylene groups provide additional sites for interaction, making it more versatile compared to other similar compounds.
Properties
CAS No. |
78786-95-5 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-pyridin-3-yl-N-[2-(pyridin-3-ylmethylideneamino)ethyl]methanimine |
InChI |
InChI=1S/C14H14N4/c1-3-13(9-15-5-1)11-17-7-8-18-12-14-4-2-6-16-10-14/h1-6,9-12H,7-8H2 |
InChI Key |
DJLXQNAIJXYMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NCCN=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




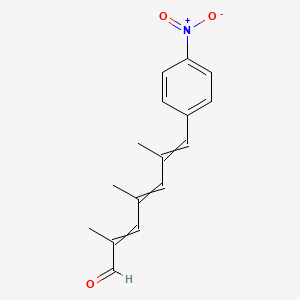
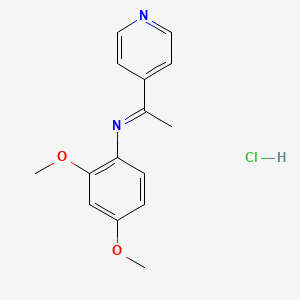
![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)
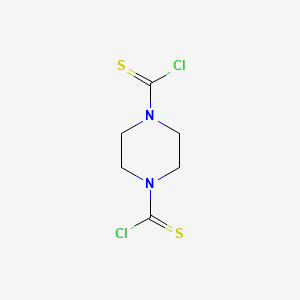
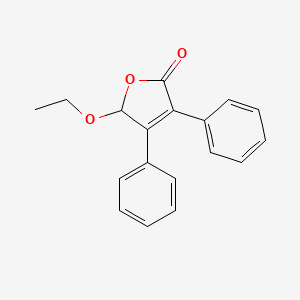
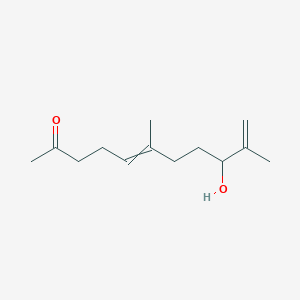
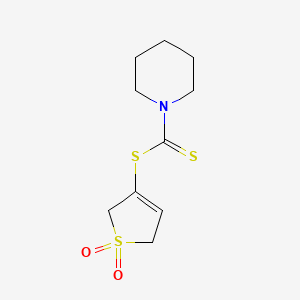
![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)


![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
